molecular formula C6H6N2OS B8266730 (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile

Cat. No.: B8266730
M. Wt: 154.19 g/mol
InChI Key: BPCJPESPKLCZSN-QHHAFSJGSA-N
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Description

(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is an organic compound belonging to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile typically involves the condensation of 3-methyl-4-oxo-1,3-thiazolidine-2-carbaldehyde with acetonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidines.

Scientific Research Applications

Chemistry: In chemistry, (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential anti-inflammatory and antimicrobial properties. Researchers are exploring its efficacy in treating various diseases and infections.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

    (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile: Lacks the methyl group at the 3-position.

    (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)propionitrile: Contains a propionitrile group instead of an acetonitrile group.

Comparison: Compared to its analogs, (2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile exhibits unique reactivity due to the presence of the methyl group, which can influence its chemical and biological properties. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

(2E)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2OS/c1-8-5(9)4-10-6(8)2-3-7/h2H,4H2,1H3/b6-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCJPESPKLCZSN-QHHAFSJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CS/C1=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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